6-Methylhept-5-en-2-one oxime
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Overview
Description
6-Methylhept-5-en-2-one oxime is an organic compound with the molecular formula C8H15NO It is a derivative of 6-methylhept-5-en-2-one, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-5-en-2-one oxime can be synthesized through the reaction of 6-methylhept-5-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated through extraction and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-5-en-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
6-Methylhept-5-en-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mechanism of Action
The mechanism of action of 6-methylhept-5-en-2-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: The parent ketone compound.
Phenylacetaldehyde oxime: Another oxime derivative with similar chemical properties.
2-Methyl-2-hepten-6-one: A structurally related compound with a different functional group.
Uniqueness
6-Methylhept-5-en-2-one oxime is unique due to its specific structural features, such as the presence of both an alkene and an oxime group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
22418-73-1 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(6-methylhept-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-4-6-8(3)9-10/h5,10H,4,6H2,1-3H3 |
InChI Key |
UUTIAUFCXVFAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=NO)C)C |
Origin of Product |
United States |
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